(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone features a fused thieno[3,2-c]pyridine core with a chlorine substituent at position 2 and a methanone group bridging to a cyclopentyl-thiophene moiety. The chloro group enhances electrophilicity, while the thiophen-2-yl cyclopentyl moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-10-12-11-19(8-5-13(12)22-15)16(20)17(6-1-2-7-17)14-4-3-9-21-14/h3-4,9-10H,1-2,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWYXYATBXDYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques:
Formation of Thieno[3,2-c]pyridine Core: Starting with appropriate thiophene and pyridine derivatives, cyclization and chlorination steps are performed to introduce the chlorine atom and form the thieno[3,2-c]pyridine core.
Attachment of the Cyclopentyl Group: Using Grignard or organolithium reagents, a cyclopentyl group is introduced to the structure.
Final Methanone Linkage: The final step involves linking the two primary components via a methanone group, often using standard coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis routes to larger reactors, ensuring efficient yield and purity through optimized reaction conditions, use of continuous flow processes, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation reactions, especially at the thiophene and pyridine rings.
Reduction: Reduction reactions can alter the carbonyl group in the methanone bridge.
Substitution: Chlorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiolates (RS-).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines (upon reductive amination).
Substitution Products: Thiophene derivatives, chloropyridines.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst precursor in organic reactions.
Synthesis Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Bioactivity Studies: Investigated for its potential bioactivity against various biological targets.
Enzyme Inhibition: Studied as an enzyme inhibitor in biochemical assays.
Medicine
Pharmaceuticals: Explored for therapeutic applications due to its unique structure and potential bioactivity.
Industry
Material Science: Utilized in the development of advanced materials.
Agricultural Chemicals:
Mechanism of Action
The compound’s mechanism of action involves interacting with specific molecular targets, possibly through binding to enzyme active sites or cellular receptors, altering their function. Detailed pathways include:
Enzyme Inhibition: Binding to the active site of target enzymes, inhibiting their catalytic activity.
Receptor Modulation: Interacting with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Prasugrel Metabolites
Prasugrel, a thienopyridine antiplatelet drug, shares the dihydrothieno[3,2-c]pyridine core. Its metabolite R-138727 replaces the methanone group with a carboxylic acid and cyclopropane substituent, altering metabolic stability and cytochrome P450 interactions . The target compound’s cyclopentyl-thiophene group may reduce P450-mediated metabolism compared to prasugrel’s fluorophenyl-cyclopropane moiety.
Methyl (2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate (SR-25990)
This analog () substitutes the cyclopentyl-thiophene with a 2-chlorophenyl acetate group.
Hexahydrocycloocta[b]thieno[3,2-e]pyridine Derivatives
The compound in features an expanded eight-membered ring fused to thieno[3,2-e]pyridine. This larger ring system likely reduces conformational flexibility and alters bioavailability compared to the six-membered dihydrothienopyridine in the target compound.
Substituent Variations
Ethanol vs. Methanone Substituents
The compound 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanol () replaces the methanone with an ethanol group.
Thiazolo[5,4-c]pyridine Derivatives
describes a thiazolo[5,4-c]pyridine core, where sulfur in the thiophene is replaced by a nitrogen-containing thiazole.
Methodological Considerations for Similarity Analysis
Virtual screening methods () highlight that structural similarity correlates with biological activity. The target compound’s thiophene and chloro groups align with pharmacophores for kinase inhibition or GPCR modulation. However, dissimilarities in substituents (e.g., cyclopentyl vs. chlorophenyl) may redirect selectivity toward unique targets .
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,2-c]pyridine core and a thiophene-substituted cyclopentyl group. The presence of chlorine and carbonyl functionalities contributes to its unique properties.
Molecular Formula
- C : 15
- H : 14
- Cl : 1
- N : 2
- O : 1
- S : 1
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds containing thieno[3,2-c]pyridine structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Initial studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling.
- Cell Cycle Disruption : In cancer cells, it may interfere with the cell cycle, leading to apoptosis.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of derivatives similar to the target compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Caspase activation |
| Compound B | HeLa | 15.0 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thieno[3,2-c]pyridine derivatives. The target compound showed promising activity against Gram-positive bacteria with an MIC value of 8 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | >64 |
Computational Studies
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity based on structural features. These computational approaches help identify potential modifications that could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
